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Compound of Interest

Compound Name:
3-Acetoxymethyl-4-

acetoxyacetophenone

CAS No.: 24085-06-1

Cat. No.: B141232

Get Quote

Executive Summary
3-Acetoxymethyl-4-acetoxyacetophenone (CAS: 24085-06-1), also known as diacetyl-4-

hydroxy-3-hydroxymethylacetophenone, is a critical starting material and intermediate in the

synthesis of Salbutamol (Albuterol) and related

-adrenergic agonists.[1] Its structural integrity is paramount; the presence of two ester moieties
(phenolic and benzylic) makes it susceptible to hydrolysis, leading to complex impurity profiles
that affect downstream yield and enantiomeric purity of the final API.

This guide provides a validated protocol for the characterization, purity assessment, and

stability monitoring of this compound. We prioritize Reverse-Phase HPLC (RP-HPLC) for

quantitative assay and Nuclear Magnetic Resonance (NMR) for structural authentication,

specifically distinguishing between the chemically distinct acetyl groups.[1]
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Property Specification / Data

IUPAC Name
4-(Acetyloxy)-3-

[(acetyloxy)methyl]acetophenone

CAS Number 24085-06-1

Molecular Formula

Molecular Weight 250.25 g/mol

Appearance White to off-white crystalline solid

Melting Point 78–82 °C (Typical range for pure polymorphs)

Solubility
Soluble in Chloroform, DCM, Ethyl Acetate,

DMSO; Sparingly soluble in Water

Key Chromophore
Acetophenone moiety (

nm)

Analytical Workflow Logic
The characterization strategy addresses the molecule's specific vulnerabilities:

Regiochemical Integrity: Confirming both the phenolic ester (C4) and benzylic ester (C3-

methyl) are intact.

Hydrolysis Monitoring: Detecting the mono-deacetylated impurities (4-hydroxy-3-

acetoxymethyl... and 4-acetoxy-3-hydroxymethyl...) and the fully hydrolyzed diol (4-hydroxy-

3-hydroxymethylacetophenone).
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Figure 1: Analytical decision matrix for intermediate qualification.

Protocol A: High-Performance Liquid
Chromatography (HPLC)
Objective: Quantify purity and detect hydrolysis degradants. Rationale: A gradient method is

required because the diacetate (target) is significantly less polar than the mono-acetates and

the diol starting material.[1] An acidic mobile phase suppresses phenol ionization, sharpening

the peaks of degradants.

Instrument Parameters
System: Agilent 1260 Infinity II or Waters Alliance e2695.

Detector: PDA/UV at 254 nm (primary) and 210 nm (secondary).

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm

4.6 mm, 3.5 µm) or equivalent.

Column Temp: 30°C.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.
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Mobile Phase Configuration
Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Program
Time (min) % Solvent A % Solvent B Event

0.0 90 10 Equilibration

2.0 90 10
Isocratic Hold (Elute

polar diols)

15.0 10 90
Linear Gradient (Elute

target)

20.0 10 90 Wash

20.1 90 10 Re-equilibration

25.0 90 10 End

Sample Preparation
Diluent: Acetonitrile:Water (50:50). Avoid pure methanol as it may induce transesterification

upon prolonged storage.

Stock Solution: Dissolve 10 mg sample in 10 mL Diluent (1.0 mg/mL).

Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

System Suitability Criteria
Tailing Factor (Target Peak):

.

Resolution (
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):

between Target and nearest impurity (usually the mono-acetate).[1]

Retention Time: Target elutes approx. at 12–14 mins; Diol elutes < 4 mins.

Protocol B: Structural Identification via 1H-NMR
Objective: Confirm the presence of three distinct methyl environments (Ketone, Phenolic

Acetate, Benzylic Acetate). Solvent: Deuterated Chloroform (

). DMSO-

is an alternative but may cause peak broadening due to viscosity.[1]

Expected Spectral Data (400 MHz, )
Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

8.0 – 7.2 Multiplet 3H
Aromatic Ring

(H2, H5, H6)

Typical ABX

system for 1,2,4-

trisubstituted

benzene.[1]

5.15 Singlet 2H Benzylic

Downfield shift

due to ester

oxygen and

aromatic ring.[1]

2.60 Singlet 3H Acetophenone Methyl ketone

alpha-protons.[1]

2.35 Singlet 3H Phenolic Acetate
Attached directly

to aromatic

oxygen.[1]

2.10 Singlet 3H Benzylic Acetate
Attached to

aliphatic oxygen.

[1]
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Critical Quality Attribute (CQA): The integration ratio of the aliphatic singlets must be exactly

3:3:3. A reduction in the signal at 2.35 or 2.10 ppm indicates partial hydrolysis.

Protocol C: Stability & Degradation Pathway
Mapping
Understanding the degradation profile is essential for storage. The compound degrades

primarily via hydrolysis.

Target Molecule
(Diacetate)
Rt ~13 min

Impurity A
(Phenolic Hydrolysis)

4-OH, 3-CH2OAc

 pH > 8
Fast

Impurity B
(Benzylic Hydrolysis)

4-OAc, 3-CH2OH

 Acid/Enzyme
Slow

Impurity C
(Total Hydrolysis)
4-OH, 3-CH2OH

Rt ~3 min

Click to download full resolution via product page

Figure 2: Hydrolytic degradation pathways detectable by HPLC.

Stress Testing Protocol:

Acid Stress: Dissolve sample in 0.1N HCl/ACN. Heat at 60°C for 2 hours. Neutralize and

inject.[2][3] -> Expect increase in Impurity B.[1]

Base Stress: Dissolve in 0.1N NaOH/ACN. Room temp for 10 mins. -> Expect rapid

conversion to Impurity A and Impurity C.

Oxidative Stress: 3%
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. -> Minimal degradation expected (acetophenone is relatively stable to mild oxidation).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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